(R)-N-((S)-(2-(Diphenylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
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Overview
Description
- The compound’s systematic name is ®-glycolic acid, compound with (S)-1,2,3,4,5,6,7,8-octahydro-1-[(4-methoxyphenyl)methyl]isoquinoline (1:1) .
- It is also known as (S)-1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline or (S)-1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydro-1H-isoquinoline .
- The compound’s chemical formula is C₁₉H₂₇NO₄ , and its molecular weight is approximately 333.42 g/mol .
Preparation Methods
- The specific synthetic routes for this compound require further research. it is typically prepared by reacting ®-glycolic acid with a mixture of (S)-1,2,3,4,5,6,7,8-octahydro-1-[(4-methoxyphenyl)methyl]isoquinoline in a 1:1 molar ratio.
- Industrial production methods may involve optimization of this reaction for large-scale synthesis .
Chemical Reactions Analysis
- The compound can undergo various reactions, including oxidation , reduction , and substitution .
- Common reagents and conditions used in these reactions are specific to the reaction type and need further investigation.
- Major products formed from these reactions would depend on the specific reaction pathway.
Scientific Research Applications
- This compound has diverse applications:
Medicine: It may be investigated for potential pharmaceutical properties due to its unique structure.
Chemistry: Researchers might explore its reactivity and use it as a chiral building block.
Biology: It could serve as a tool compound in biological studies.
Industry: Its applications in industry may include catalysis or material science.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects remains to be elucidated.
- Molecular targets and pathways involved would require further research.
Comparison with Similar Compounds
- Unfortunately, I don’t have information on similar compounds at the moment. its uniqueness lies in its specific combination of functional groups and stereochemistry.
Remember that this compound is an intriguing area of study, and further research is needed to fully understand its properties and applications.
Properties
Molecular Formula |
C31H34NO2PS |
---|---|
Molecular Weight |
515.6 g/mol |
IUPAC Name |
N-[(S)-(2-diphenylphosphanylphenyl)-(4-methoxyphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C31H34NO2PS/c1-31(2,3)36(33)32(4)30(24-20-22-25(34-5)23-21-24)28-18-12-13-19-29(28)35(26-14-8-6-9-15-26)27-16-10-7-11-17-27/h6-23,30H,1-5H3/t30-,36?/m0/s1 |
InChI Key |
SDKABLKXTUENDF-GYSVSWRBSA-N |
Isomeric SMILES |
CC(C)(C)S(=O)N(C)[C@@H](C1=CC=C(C=C1)OC)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC(C)(C)S(=O)N(C)C(C1=CC=C(C=C1)OC)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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